molecular formula C15H14N4O5S B6002047 N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

Cat. No.: B6002047
M. Wt: 362.4 g/mol
InChI Key: OZBXYRXZPCJTPJ-DKHJZJQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both nitrophenyl and thiophene groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and thiophene-2-carbaldehyde with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxy-2-nitrophenyl)acetamide: Shares the nitrophenyl group but lacks the thiophene moiety.

    2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol: Contains similar functional groups but differs in overall structure.

Uniqueness

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide is unique due to its combination of nitrophenyl and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-10(14-3-2-6-25-14)18-24-9-15(21)17-16-8-11-7-12(19(22)23)4-5-13(11)20/h2-8,20H,9H2,1H3,(H,17,21)/b16-8+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBXYRXZPCJTPJ-DKHJZJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.